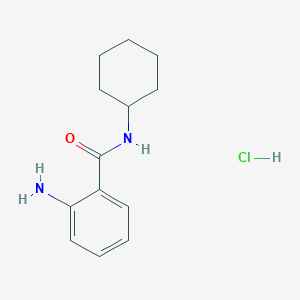
2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane is an organic boron compound with the chemical formula C7H15BO2. It is a colorless liquid with low volatility and is soluble in organic solvents . This compound is commonly used in organic synthesis reactions, particularly in boron substitution reactions and Suzuki coupling reactions .
Preparation Methods
2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized through organic chemical synthesis methods. One common route involves the reaction of ethylboronic acid with neopentyl glycol, resulting in the formation of the desired compound . The reaction typically requires an appropriate catalyst and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boron hydrides.
Substitution: It participates in substitution reactions, particularly in Suzuki coupling reactions, where it acts as a boron source.
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions are often boronic acids, borate esters, and other boron-containing compounds .
Scientific Research Applications
2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to form stable boron-carbon bonds. In Suzuki coupling reactions, it acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling process . The molecular targets and pathways involved in these reactions include the activation of boron and palladium intermediates, leading to the formation of the desired products .
Comparison with Similar Compounds
2-Ethyl-5,5-dimethyl-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound has a phenyl group instead of an ethyl group, which affects its reactivity and applications.
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: This compound contains a benzoate ester group, making it useful in different types of organic synthesis reactions.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability in various chemical reactions .
Properties
CAS No. |
57186-59-1 |
|---|---|
Molecular Formula |
C7H15BO2 |
Molecular Weight |
142.01 g/mol |
IUPAC Name |
2-ethyl-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C7H15BO2/c1-4-8-9-5-7(2,3)6-10-8/h4-6H2,1-3H3 |
InChI Key |
GIHHDOQPSQHURB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5,9-Dibromo-7,7-diphenyl-fluoreno[4,3-b]benzofuran](/img/structure/B12099934.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)


